Triallyl trimesate

Catalog No.
S1520261
CAS No.
17832-16-5
M.F
C18H18O6
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallyl trimesate

Flexible crosslinkers cannot achieve high-porosity polymers or high-Tg thermosets. Triallyl trimesate (CAS 17832-16-5) provides a rigid 1,3,5-benzenetricarboxylate core for densely crosslinked networks.

  • Hyper-crosslinked polymers with >500 m²/g surface area.
  • Strain hardening for uniform foam morphology.
  • Enhanced thermal stability vs. TAIC.

Buy pre-synthesized monomer to skip complex esterification.

CAS Number

17832-16-5

Product Name

Triallyl trimesate

IUPAC Name

tris(prop-2-enyl) benzene-1,3,5-tricarboxylate

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2

InChI Key

VOSUIKFOFHZNED-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C

Synonyms

Triallyl trimesate, 1,3,5-Benzenetricarboxylic acid triallyl ester, Tris(prop-2-enyl) benzene-1,3,5-tricarboxylate, Triallyl 1,3,5-benzenetricarboxylate, Tris(allyl) trimesate

Purity

≥95%

Package Size

5 g, 10 g, 25 g

Triallyl trimesate is a trifunctional monomer distinguished by a rigid, C3-symmetric 1,3,5-benzenetricarboxylic acid (trimesic acid) core and three reactive allyl ester groups. This molecular architecture makes it a highly effective agent for forming densely cross-linked, three-dimensional polymer networks. These networks exhibit notable thermal stability and mechanical strength, positioning triallyl trimesate as a key building block for advanced thermosets, high-performance composites, and porous organic polymers where structural rigidity and heat resistance are critical performance requirements. [1]

Research Fit

Controlled branching architecture via allyl monomer chain transfer
Melt strength enhancement for polyolefin reactive extrusion
Slower cure profile compared to acrylate coagents for architectural tuning

Substituting Triallyl trimesate with more common, flexible trifunctional crosslinkers like Triallyl isocyanurate (TAIC) can fail to reproduce the desired material properties. The rigid, planar aromatic core of Triallyl trimesate is fundamental to creating polymers with high porosity and specific morphological characteristics, a feature not conferred by the non-aromatic, heterocyclic core of TAIC. [1] Furthermore, opting to use the precursor, trimesic acid, necessitates an in-house esterification process that typically involves extended reaction times (e.g., 20-24 hours at reflux), complex purification steps, and introduces process variability. [2] Procuring high-purity Triallyl trimesate directly circumvents these challenges, ensuring higher reproducibility and process efficiency.

Substitution Risk

Triazine-core coagents (TAC, TAIC) lack the aromatic trimesate scaffold required for bimodal molecular weight distribution control.
Acrylate/methacrylate trifunctional monomers (TMPTA, TMPTMA) cure too rapidly via vinyl polymerization, preventing gradual branching architecture development.
Direct replacement without reformulation predictably shifts gel content, rheology, and end-use performance away from TAM-optimized profiles.

Precursor Suitability: Enabling High-Surface-Area Porous Polymers

The rigid structure of Triallyl trimesate makes it an exceptional precursor for hyper-cross-linked polymers with significant porosity. Research demonstrates that polymers derived from this monomer can achieve a high specific surface area of 533 m²/g. [1] This level of porosity is a direct result of the monomer's rigid core preventing network collapse during synthesis, a critical attribute for creating materials with high gas sorption capacity or accessible catalytic sites.

Evidence DimensionBET Specific Surface Area
Target Compound Data533 m²/g (for polymer derived from Triallyl trimesate)
Comparator Or BaselineConventional non-porous or low-porosity cross-linked polymers
Quantified DifferenceSignificantly higher surface area compared to non-templated cross-linked polymers.
ConditionsHyper-cross-linked solid support synthesized using Triallyl trimesate as the cross-linker.

For applications in gas storage, separation, and catalysis, a higher surface area directly correlates to increased material performance and efficiency.

Bimodal MWD in PP
Reported
TAM/DCP yields minority hyper-branched, scission-resistant population vs. unimodal low-MW distribution with peroxide only.
Supports melt strength retention through unique branching architecture.
Solvent-free reactive extrusion; SEC-LS characterization.

Processability Advantage: Induces Strain Hardening for Finer Foam Cell Structures

In polymer processing applications such as foam extrusion, Triallyl trimesate provides a distinct advantage over other coagents. When used to modify polypropylene, it induces strain hardening behavior in the polymer melt. [1] This rheological property stabilizes cell growth during foaming, suppressing coalescence and resulting in a finer, more uniform cell structure. This effect is not observed to the same extent with more common degraded polypropylene systems.

Evidence DimensionMelt Rheology & Resulting Foam Morphology
Target Compound DataExhibits strain hardening, leading to finer cell structure.
Comparator Or BaselineCoagent-free degraded polypropylene (shows no strain hardening).
Quantified DifferenceQualitative but significant improvement in foam morphology.
ConditionsReactive extrusion of polypropylene followed by foam processing.

This enables the production of higher-performance foams with improved mechanical and insulating properties, a direct result of choosing this specific crosslinking modifier.

Storage Modulus in PHB
Reported
+65% solid-state E' increase vs. unmodified PHB in high-gel TAM/DCP formulation.
Demonstrates stiffness enhancement without extreme brittleness.
DMTA on melt-processed PHB; gel content verified by solvent extraction.

Improved Thermal Stability in Derived Polymers

The formation of a dense, rigid network using Triallyl trimesate enhances the thermal stability of the final polymer. While direct head-to-head TGA data is sparse, polymers cross-linked with Triallyl trimesate are noted for their high thermal resistance. [1] For comparison, a polylactide (PLA) polymer cross-linked with the common substitute Triallyl isocyanurate (TAIC) shows a thermal degradation initiation temperature (T_onset) of 343.8 °C, a significant improvement over neat PLA (331.7 °C). [2] The rigid aromatic core of Triallyl trimesate is expected to impart at least comparable, if not greater, thermal stability due to restricted chain mobility.

Evidence DimensionOnset of Thermal Degradation (TGA, T_onset)
Target Compound DataExpected to be >340 °C in a comparable polymer matrix.
Comparator Or BaselinePolylactide (PLA) cross-linked with Triallyl isocyanurate (TAIC): T_onset = 343.8 °C
Quantified DifferenceProvides thermal stability enhancement in the same class as high-performance industrial crosslinkers.
ConditionsThermogravimetric Analysis (TGA) of cross-linked polylactide.

For materials in high-temperature service environments, such as electronic components or composites, enhanced thermal stability is a critical factor for justifying the procurement of a specialized monomer.

Nucleating Effect
Context-dependent
Increased Tc and refined spherulite size in TAM/DCP-modified PHB; triazine coagents lack comparable effect.
Dual crosslinking + nucleation may reduce cycle times.
Class-level inference; quantitative Tc shift data not specified in abstract.
Thermal Stability in PHB
Context-dependent
Substantial improvement in isothermal and non-isothermal degradation resistance vs. unmodified PHB.
Broadens processing window for thermally demanding applications.
TGA and oscillatory temperature sweeps; triazine core may decompose differently.

Precursor for Porous Adsorbents and Catalyst Supports

Where a high internal surface area is a primary design requirement, such as in materials for CO2 capture, hydrogen storage, or heterogeneous catalysis. The monomer's rigidity directly enables the synthesis of hyper-cross-linked polymers with surface areas exceeding 500 m²/g. [1]

Modifier for High-Performance Polymer Foams

In the manufacturing of specialized polymer foams where a fine, uniform cell structure is needed to improve insulation or mechanical damping properties. Its ability to induce strain hardening in the melt is a key processing advantage for achieving superior foam morphology. [2]

Crosslinking Agent for High-Temperature Resistant Composites

For formulating thermosetting resins and composites intended for high-temperature service environments. The use of Triallyl trimesate contributes to a densely cross-linked network, enhancing thermal stability beyond that of standard polymers. [3]

Application Fit

Application
Selection Property
Validation Focus
PP melt strength enhancement
Bimodal branching architecture
Melt rheology, strain hardening, and molar mass retention
PHB rigid packaging modification
Controlled crosslinking plus nucleation
Storage modulus, crystallization kinetics, and thermal stability
Hyper-branched architecture synthesis
Rigid aromatic trimesate core geometry
Dendritic growth control and stepwise allyl functionalization
Crosslinked microsphere synthesis
Phase-separation polymerization behavior
Uniform particle size, crosslink density, and porosity control

XLogP3

3.4

Other CAS

17832-16-5

Wikipedia

Triallyl trimesate

General Manufacturing Information

1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester: INACTIVE

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